Phenyltrichlorogermane
Overview
Description
Synthesis Analysis
Phenyltrichlorogermane can be synthesized with high selectivity from elemental germanium, tetrachlorogermane, and chlorobenzene without the use of a catalyst. A notable intermediate in this process is dichlorogermylene, which forms by the reaction of germanium with tetrachlorogermane. This intermediate then inserts into the C−Cl bond of chlorobenzene to yield phenyltrichlorogermane. The reaction achieves almost complete conversion of germanium and tetrachlorogermane, demonstrating a highly efficient synthesis method (Okamoto, Asano, & Suzuki, 2001).
Molecular Structure Analysis
The molecular structure of organogermanium compounds, including phenyltrichlorogermane, often features germanium in a tetrahedral environment, surrounded by different substituents that can include phenyl groups and halogens. For example, acetyltriphenylgermane, a related compound, has been studied to understand the arrangement around the germanium atom, where phenyl rings are oriented in a propeller fashion around germanium, indicating steric interactions and potential for unique chemical reactivity (Harrison & Trotter, 1968).
Scientific research applications
Synthesis and Selectivity: Phenyltrichlorogermane can be synthesized with high selectivity (96%) from elemental germanium, tetrachlorogermane, and chlorobenzene without using a catalyst. This process involves the formation of dichlorogermylene as an intermediate, which then reacts with chlorobenzene to yield phenyltrichlorogermane (Okamoto, Asano, & Suzuki, 2001).
Spectral Analysis: The infrared-absorption and Raman spectra of liquid phenyltrichlorogermane have been recorded and analyzed in detail. This study has helped in understanding the molecular structure and fundamental vibrations of phenyltrichlorogermane (Durig, Sink, & Bush, 1966).
Catalytic Synthesis: Copper(I) chloride has been found to be an effective catalyst in the direct synthesis of phenylchlorogermanes, including phenyltrichlorogermane. The reaction predominantly yields diphenyldichlorogermane, but initially produces phenyltrichlorogermane (Okamoto, Asano, & Suzuki, 2002).
Germylgermylenes Characterization: Phenyl(phenyldichlorogermyl)germylene has been characterized during the decomposition of trigermanes by α-elimination, contributing to the understanding of germanium divalent organic intermediates (Rivière, Satge, & Soula, 1973).
Chemical Reactivity with Carbonyles: Phenylgermanes and phenylchlorogermanes show a tendency to add to double carbon-carbon bonds of certain ketones, indicating their potential reactivity and applications in organic synthesis (Satge & Rivière, 1969).
Addition to Carbonyl Groups: Phenylchlorohydrogermanes can add to the carbonyl group of aldehydes and ketones, forming α-chlorogermylalcohols. This reaction is predominant in the case of phenyldichlorogermane and highlights the high electronegativity of germanium (Rivière & Satgé, 1973).
properties
IUPAC Name |
trichloro(phenyl)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWQSBMDFPABPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148035 | |
Record name | Trichlorophenylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltrichlorogermane | |
CAS RN |
1074-29-9 | |
Record name | Trichlorophenylgermane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorophenylgermane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1074-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trichlorophenylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorophenylgermane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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